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Introduction

Histone acetylation is a critical epigenetic modification that plays a central role in regulating
gene expression. This process is mediated by histone acetyltransferases (HATs), which add
acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACS), which
remove them. The HAT p300 (also known as KAT3B) is a key transcriptional coactivator that
acetylates histones and other proteins, leading to a more open chromatin structure and
transcriptional activation. Dysregulation of p300 activity has been implicated in various
diseases, including cancer, making it an attractive therapeutic target.

L002 is a potent, cell-permeable, and specific inhibitor of the acetyltransferase p300.[1][2][3] It
acts as a competitive inhibitor by binding to the acetyl-CoA pocket of the p300 catalytic domain.
[1] These application notes provide detailed protocols for assessing the efficacy of L002 in
blocking histone acetylation, both in vitro and in cellular contexts.

Data Presentation
L002 Inhibitory Activity
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Target IC50 Assay Type Reference
p300 1.98 uM In vitro HAT assay [1112]1[3]
PCAF 35 uM In vitro HAT assay [1]

GCN5 34 uM In vitro HAT assay [1]

IC50 values represent the concentration of L002 required to inhibit 50% of the enzyme's

activity.

Cellular Effects of L002 on Histone Acetylation

Cell Line Histone Mark Method Effect Reference
MDA-MB-468 (in ) o
Immunohistoche Significantly
mouse H4ac ) [2]
mistry decreased
xenograft)

Further quantitative dose-response data from cellular assays would be beneficial to fully

characterize the potency of L002 in a cellular environment.

Signaling Pathway

The following diagram illustrates the role of p300 in histone acetylation and gene activation,

and the mechanism of inhibition by L002.
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Caption: p300 signaling pathway and L002 inhibition.
Experimental Protocols
In Vitro p300 Histone Acetyltransferase (HAT) Assay

This assay directly measures the ability of L002 to inhibit the enzymatic activity of recombinant
p300. A common method is a radiometric assay that measures the transfer of a radiolabeled
acetyl group from acetyl-CoA to a histone substrate.

Materials:
e Recombinant human p300 (catalytic domain)
e Histone H3 or H4 peptide substrate

e [3H]-Acetyl-CoA
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e L0002

o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
« Scintillation fluid and counter

Protocol:

e Prepare a reaction mixture containing assay buffer, recombinant p300, and the histone
peptide substrate.

» Add varying concentrations of L002 (e.qg., in a serial dilution) or DMSO (vehicle control) to
the reaction mixture.

e Pre-incubate the mixture for 10-15 minutes at room temperature to allow L002 to bind to
p300.

« Initiate the reaction by adding [3H]-Acetyl-CoA.
e Incubate the reaction at 30°C for 30-60 minutes.
o Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

o Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
to remove unincorporated [3H]-Acetyl-CoA.

e Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of inhibition for each L002 concentration relative to the DMSO
control and determine the IC50 value.

Cellular Histone Acetylation Assay by Western Blot

This protocol assesses the effect of L002 on global histone acetylation levels within cells.
Materials:

e Cell line of interest (e.g., MDA-MB-468)
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L002

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Histone extraction buffer (optional, for higher purity)

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27, anti-AcH3K9), anti-acetyl-
Histone H4, anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protein electrophoresis and blotting equipment

Protocol:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with a range of L002 concentrations for a specified time (e.g., 6-24 hours).
Include a DMSO-treated control.

Harvest the cells and lyse them using cell lysis buffer or perform a histone extraction.

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the specific acetylated histone
mark overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.
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o Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

e Quantify the band intensities and normalize the acetylated histone levels to the total histone
levels.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if LO02 treatment leads to a decrease in histone acetylation at
specific genomic loci, such as the promoter regions of target genes.

Materials:

o Cell line of interest

« L0002

o Formaldehyde (for cross-linking)

e Glycine (to quench cross-linking)

e ChIP lysis buffer

e Sonication or enzymatic digestion equipment (to shear chromatin)
e Antibody against a specific acetylated histone mark (e.g., anti-AcH3K27)
o Protein A/G magnetic beads

e ChIP wash buffers

 Elution buffer

» RNase A and Proteinase K

o DNA purification kit

e (PCR primers for target and control genomic regions
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Protocol:

Treat cells with L0O02 or DMSO as described for the western blot protocol.
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
Quench the cross-linking reaction with glycine.

Harvest the cells and lyse them to release the nuclei.

Isolate the nuclei and lyse them to release the chromatin.

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic
digestion.

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with the specific antibody overnight at 4°C to immunoprecipitate the
histone-DNA complexes.

Capture the antibody-histone-DNA complexes with protein A/G beads.
Wash the beads to remove non-specific binding.

Elute the complexes from the beads and reverse the cross-links by heating.
Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification Kit.

Quantify the amount of immunoprecipitated DNA for specific genomic regions using gPCR.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.
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Caption: In Vitro HAT Assay Workflow.
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Caption: Western Blot Workflow for Histone Acetylation.
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Caption: Chromatin Immunoprecipitation (ChlP) Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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